molecular formula C6H9ClN4 B14703861 6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine CAS No. 25717-85-5

6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine

Cat. No.: B14703861
CAS No.: 25717-85-5
M. Wt: 172.61 g/mol
InChI Key: IJSYIKMNBJIQMP-UHFFFAOYSA-N
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Description

6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine is a chemical compound known for its unique structure and properties. It is a derivative of tetrazole and azepine, and it has been studied for various applications in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a tetrazole ring and an azepine moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its biological activity and potential therapeutic applications.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it has been shown to affect the central nervous system by interacting with neurotransmitter receptors, leading to changes in neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    Pentylenetetrazole: A tetrazole derivative known for its convulsant properties.

    Tetrazolodiazepine Derivatives: Compounds with similar structural features and biological activities.

Uniqueness

6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

25717-85-5

Molecular Formula

C6H9ClN4

Molecular Weight

172.61 g/mol

IUPAC Name

6-chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine

InChI

InChI=1S/C6H9ClN4/c7-5-2-1-3-6-8-9-10-11(6)4-5/h5H,1-4H2

InChI Key

IJSYIKMNBJIQMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN2C(=NN=N2)C1)Cl

Origin of Product

United States

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